N'-Cyanopyridine-4-carboximidamide

Descripción general

Descripción

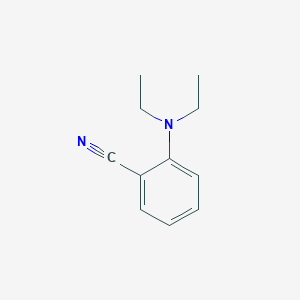

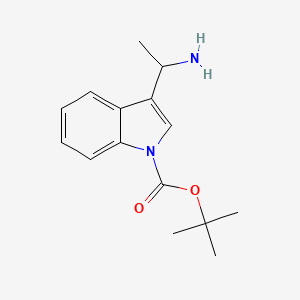

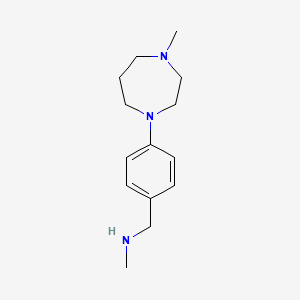

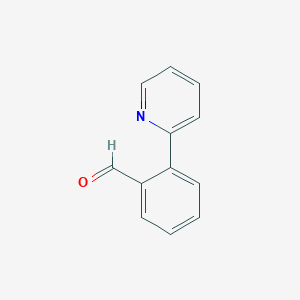

N’-Cyanopyridine-4-carboximidamide is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 146.15 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of N’-Cyanopyridine-4-carboximidamide is represented by the formula C7H6N2 . The PubChem CID for this compound is 19734489 .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, including derivatives similar to N'-Cyanopyridine-4-carboximidamide, have been studied for their role as biocatalyst inhibitors. These compounds are known for their flexibility and usage as precursors for various industrial chemicals. The review by Jarboe et al. (2013) discusses the impact of carboxylic acids on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, highlighting the need for metabolic engineering strategies to overcome inhibition caused by these compounds (Jarboe, Royce, & Liu, 2013).

Human Urinary Carcinogen Metabolites Hecht (2002) explores the measurement of human urinary carcinogen metabolites as a method for obtaining information about tobacco and cancer. The review evaluates methods for quantifying carcinogens and their metabolites in urine, indicating the utility of these assays in studies on tobacco and human cancer. While not directly linked to this compound, this research area focuses on the broader context of chemical compounds and their biological effects (Hecht, 2002).

AMPK Activation and Independent Effects The review by Visnjic et al. (2021) on 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) provides insights into the AMPK-dependent and independent effects of chemical compounds on metabolism and cancer. Although focused on AICAr, the discussion relates to the scientific interest in compounds like this compound due to their potential biological activities (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).

Nitrogenous Disinfection By-Products in Drinking Water Bond et al. (2011) review the occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and cyanogen halides. The paper provides a critical analysis of the challenges posed by N-DBPs and strategies for reducing their presence. This research is relevant to understanding the environmental and health impacts of chemical compounds such as this compound (Bond, Huang, Templeton, & Graham, 2011).

Carboxymethyl Chitosan in Biomedical Applications The review by Upadhyaya et al. (2013) highlights the biomedical applications of carboxymethyl chitosan, a water-soluble derivative of chitosan with enhanced properties. The discussion includes its use in drug delivery, bioimaging, and tissue engineering, showcasing the potential of chemical modifications to improve biological and physicochemical properties of compounds (Upadhyaya, Singh, Agarwal, & Tewari, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

N'-cyanopyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-5-11-7(9)6-1-3-10-4-2-6/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKYVZBBRAKHPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599408 | |

| Record name | N'-Cyanopyridine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23275-43-6 | |

| Record name | N'-Cyanopyridine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)